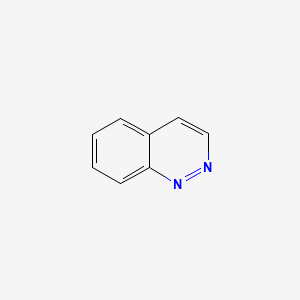

Cinnoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVZNOTHYJIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179943 | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-66-7 | |

| Record name | Cinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cinnoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle also known as 1,2-benzodiazine, represents a privileged scaffold in medicinal chemistry.[1] Comprised of a benzene ring fused to a pyridazine ring, its structure is isomeric with other significant pharmacophores like quinoline and isoquinoline.[1] First synthesized in 1883 by V. Richter, the this compound nucleus was initially explored as a synthetic curiosity.[2] For over a century, it was believed to be a purely synthetic entity until the first natural derivative was isolated from Cichorium endivia in 2011.[1] This discovery, coupled with the vast therapeutic potential demonstrated by its synthetic derivatives, has solidified this compound's importance as a key building block in modern drug discovery. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] This guide provides a comprehensive overview of the core synthesis methodologies, biological significance, and key experimental data related to the this compound scaffold.

Core Synthesis Methodologies

The construction of the this compound ring system can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the heterocyclic core.

Classical Synthetic Routes:

-

Richter this compound Synthesis: This was the first reported synthesis of the this compound core. It involves the cyclization of an ortho-alkynyl aryldiazonium salt, typically generated in situ from the corresponding ortho-amino phenyl propiolic acid.[2][4]

-

Widman-Stoermer Synthesis: A versatile method for producing 4-substituted cinnolines, this reaction proceeds via the diazotization of an α-vinyl-aniline (or ortho-vinylaniline), followed by an intramolecular cyclization where the diazonium group is attacked by the carbon-carbon double bond.[5]

-

Borsche-Herbert Synthesis: This is a widely used method for preparing 4-hydroxycinnolines. The synthesis involves the diazotization of an ortho-aminoacetophenone, followed by an intramolecular cyclization of the resulting diazonium salt. The reaction is robust and generally provides high yields.[5]

-

Neber-Bossel Method: This classical approach is used for the synthesis of 3-hydroxycinnolines. It begins with the diazotization of a (2-aminophenyl)hydroxyacetate. The subsequent reduction of the diazonium salt yields a hydrazine intermediate that cyclizes upon heating in acid.

Modern Synthetic Routes:

In recent years, metal-catalyzed cross-coupling and cycloaddition reactions have emerged as powerful tools for this compound synthesis, offering novel pathways and access to diverse derivatives.[3] These methods often provide greater efficiency and functional group tolerance compared to classical approaches.

| Synthesis Method | Precursor(s) | Key Transformation | Product Type | Typical Yields |

| Richter Synthesis | o-Amino phenyl propiolic acid | Diazotization & Cyclization | 4-Hydroxythis compound-3-carboxylic acid | Moderate |

| Widman-Stoermer | o-Vinylaniline | Diazotization & Cyclization | 4-Substituted this compound | Moderate to Good |

| Borsche-Herbert | o-Aminoacetophenone | Diazotization & Cyclization | 4-Hydroxythis compound | Good to Excellent (70-90%)[5] |

| Neber-Bossel | (2-Aminophenyl)hydroxyacetate | Diazotization, Reduction & Cyclization | 3-Hydroxythis compound | Moderate (60-70%) |

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxythis compound via Borsche-Herbert Synthesis

This protocol is a representative procedure based on the classical Borsche-Herbert reaction.

Objective: To synthesize 4-hydroxythis compound from 2'-aminoacetophenone.

Materials:

-

2'-aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Filtration apparatus

-

pH indicator paper

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-aminoacetophenone (1.0 eq) in a minimal amount of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred mixture. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt is maximized. The resulting solution should be a clear, pale yellow.

-

-

Cyclization:

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50-60 °C. The cyclization reaction is typically accompanied by the evolution of gas.

-

Maintain this temperature and continue stirring for 1-2 hours, or until the reaction is complete (as monitored by TLC).

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product, 4-hydroxythis compound, should precipitate out of the acidic solution.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove residual acid.

-

To purify, the crude solid can be re-dissolved in a dilute aqueous solution of sodium hydroxide.

-

Filter the basic solution to remove any insoluble impurities.

-

Carefully re-precipitate the purified product by acidifying the filtrate with hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7).

-

Collect the purified 4-hydroxythis compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Biological Activity and Signaling Pathways

This compound derivatives exhibit a remarkable breadth of pharmacological activities.[1] This versatility has made the this compound scaffold a focal point for developing novel therapeutic agents against various diseases.

-

Anticancer Activity: Numerous this compound derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. One of the key mechanisms involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Phosphoinositide 3-kinase (PI3K).

-

Antimicrobial Activity: The scaffold is a common feature in compounds developed to combat bacterial and fungal infections. Cinoxacin is a known this compound-based antibacterial agent used for urinary tract infections.[1] Halogen-substituted derivatives, in particular, have shown potent activity against various pathogenic strains.[1][2]

-

Anti-inflammatory Activity: this compound derivatives have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]

-

Other Activities: The therapeutic potential of cinnolines extends to antimalarial, anxiolytic, analgesic, and antihypertensive applications.[1]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain this compound derivatives have been identified as potent PI3K inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound-based PI3K inhibitor.

Quantitative Biological Data

The therapeutic potential of the this compound scaffold is underscored by quantitative data from numerous biological assays. The following tables summarize the activity of representative this compound derivatives across different therapeutic areas.

| Compound Class | Target/Organism | Activity Metric | Potency | Reference |

| PI3K Inhibitors | PI3Kα | IC₅₀ | 0.264 µM | [1] |

| Antiprotozoal | P. falciparum | EC₅₀ | 0.003 µM | [1] |

| Antiprotozoal | L. major | EC₅₀ | 0.24 µM | [1] |

| Antifungal | A. niger | MIC | 6.25-25 µg/mL | [1] |

| Antifungal | C. albicans | MIC | 12.5-50 µg/mL | [1] |

| Antibacterial | B. subtilis (G+) | MIC | 12.5-50 µg/mL | [1] |

| Antibacterial | P. aeruginosa (G-) | MIC | 12.5-50 µg/mL | [1] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. MIC: Minimum inhibitory concentration.

Drug Discovery Workflow

The discovery and development of novel this compound-based therapeutic agents follow a structured, multi-stage process. This workflow integrates chemical synthesis with biological screening to identify and optimize lead compounds.

Caption: A general workflow for the discovery and development of this compound-based drugs.

Conclusion

The this compound scaffold has transitioned from a historical chemical curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies will further expand the chemical space around the this compound core, paving the way for the discovery of next-generation drugs with enhanced efficacy and optimized pharmacokinetic profiles. For researchers in drug development, the this compound nucleus remains a fertile ground for innovation and a promising scaffold for addressing unmet medical needs.

References

The Structure-Activity Relationship of Cinnoline Derivatives: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of this core have been extensively investigated as potent inhibitors of key cellular targets, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their roles as inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Topoisomerase I. This document summarizes critical quantitative data, presents detailed experimental protocols for synthesis and biological evaluation, and visualizes the complex signaling pathways involved to facilitate ongoing research and development in this promising area of drug discovery.

Introduction: The this compound Scaffold

This compound (1,2-benzodiazine) is a nitrogen-containing heterocyclic compound that has garnered significant attention for its versatile pharmacological profile.[1] Its derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The rigid bicyclic structure of this compound serves as an excellent foundation for the development of targeted therapies, allowing for precise modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two critical areas where this compound derivatives have shown significant promise: the inhibition of the PI3K/Akt signaling pathway and the targeting of Topoisomerase I, both crucial for cancer progression.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is critical for designing next-generation inhibitors with improved efficacy and safety profiles.

This compound Derivatives as PI3K Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, controlling cell growth, proliferation, and survival.[3] this compound-based compounds have been developed as potent PI3K inhibitors, with SAR studies revealing key structural requirements for activity.

A notable series of derivatives is based on the 4-oxo-1,4-dihydrothis compound-3-carboxamide scaffold. The primary points of modification are the N-1 position of the this compound ring and the amide moiety at the C-3 position.

Key SAR Insights for PI3K Inhibition:

-

Amide Substituent: The nature of the substituent on the C-3 carboxamide is crucial for potency. Aromatic and heteroaromatic rings are generally favored. For instance, substitution with a 3-methoxyphenyl group often confers potent activity.

-

N-1 Position: Small alkyl groups at the N-1 position are well-tolerated.

-

C-6/C-7 Positions: Substitution at the C-6 and C-7 positions of the benzene ring of the this compound core can be used to modulate solubility and other physicochemical properties.

The following tables summarize the quantitative SAR data for a series of this compound derivatives as PI3K inhibitors and their corresponding antiproliferative activity in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms [4][5]

| Compound ID | R Group (at C-3 Amide) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

| 1a | 3-Methoxyphenyl | 5 | 27 | 7 | 14 |

| 1b | 4-Fluorophenyl | 12 | 45 | 15 | 30 |

| 1c | Pyridin-3-yl | 8 | 33 | 10 | 22 |

| 1d | Thiophen-2-yl | 25 | 89 | 35 | 65 |

Table 2: Antiproliferative Activity of this compound-Based PI3K Inhibitors [4][5]

| Compound ID | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 1a | 0.264 | 2.04 | 1.14 |

| 1b | 0.531 | 3.15 | 2.58 |

| 1c | 0.315 | 2.55 | 1.89 |

| 1d | 1.25 | 5.67 | 4.32 |

Dibenzo[c,h]cinnolines as Topoisomerase I Inhibitors

Topoisomerase I (Top1) is a nuclear enzyme that resolves DNA torsional stress during replication and transcription. Inhibitors that trap the Top1-DNA cleavage complex lead to cytotoxic DNA double-strand breaks. Dibenzo[c,h]cinnolines, which are aza-analogues of the known Top1-targeting benzo[i]phenanthridines, have demonstrated potent anticancer activity.[6]

Key SAR Insights for Topoisomerase I Inhibition: [7]

-

D-Ring Substitution: A methylenedioxy group on the D-ring (positions 8,9) is critical for activity. Replacing it with methoxy, benzyloxy, or hydroxy groups leads to a significant loss of potency.

-

A-Ring Substitution: The presence of 2,3-dimethoxy substituents on the A-ring is a crucial structural feature for maintaining both Top1-targeting activity and cytotoxicity.

-

Comparison to Analogues: Dibenzo[c,h]this compound derivatives generally exhibit more potent Top1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines.[6]

Table 3: Cytotoxicity of Dibenzo[c,h]this compound Derivatives [6]

| Compound ID | Core Structure | Substituents | RPMI8402 (Lymphoblast) IC₅₀ (nM) |

| 2a | Dibenzo[c,h]this compound | 2,3-Dimethoxy-8,9-methylenedioxy | 70 |

| 2b | Dibenzo[c,h]this compound | 2,3-Dimethoxy | > 1000 |

| 2c | Dibenzo[c,h]this compound | 8,9-Methylenedioxy | > 1000 |

| 2d (ref) | Benzo[i]phenanthridine | 2,3-Dimethoxy-8,9-methylenedioxy | 400 |

Key Signaling Pathways

This compound derivatives exert their effects by modulating critical intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action.

The PI3K/Akt Signaling Pathway

This pathway is activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound derivatives act as inhibitors of the PI3K catalytic subunit, thereby blocking this entire cascade.

Topoisomerase I Mechanism of Action

Topoisomerase I relieves DNA supercoiling by creating a transient single-strand break, allowing the DNA to rotate, and then religating the break. Dibenzo[c,h]this compound derivatives act as poisons, stabilizing the covalent "cleavage complex" formed between Top1 and DNA. This stabilization prevents religation, and the collision of a replication fork with this complex leads to a cytotoxic double-strand break.

Detailed Experimental Protocols

The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure for 4-Oxo-1,4-dihydrothis compound-3-carboxamides

This protocol outlines a representative multi-step synthesis.

Step 1: Diazotization of an Appropriately Substituted 2-Aminoacetophenone

-

Dissolve the substituted 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: this compound Ring Formation (Richter Synthesis Variant)

-

In a separate flask, prepare a solution of a suitable cyclizing agent (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide) in ethanol.

-

Slowly add the cold diazonium salt solution to the cyclizing agent mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, neutralize with acid, and collect the precipitated 4-hydroxythis compound-3-carboxylate ester by filtration.

Step 3: Saponification

-

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (2N).

-

Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed.

-

Cool the solution and acidify with HCl to precipitate the 4-hydroxythis compound-3-carboxylic acid. Filter and dry the product.

Step 4: Amide Coupling

-

Suspend the carboxylic acid from Step 3 (1.0 eq) in an anhydrous solvent such as DMF.

-

Add a coupling agent like HBTU (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

-

Add the desired amine (e.g., 3-methoxyaniline, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final carboxamide derivative by silica gel column chromatography.

In Vitro PI3K Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.

-

Compound Preparation: Prepare a 10-point serial dilution of the test this compound derivative in DMSO, starting from a 10 mM stock.

-

Reaction Setup: In a white, opaque 96-well plate, add 5 µL of kinase assay buffer, 1 µL of the diluted test compound, and 2 µL of the desired recombinant PI3K isoform (e.g., PI3Kα). Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing PIP2 substrate and ATP at its Kₘ concentration for the enzyme) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)[1]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

-

Reaction Setup: On ice, prepare a series of 1.5-mL microcentrifuge tubes. To each tube, add 2 µL of 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pHOT1), and the test dibenzo[c,h]this compound derivative at various concentrations.

-

Enzyme Addition: Add a pre-determined amount of purified human Topoisomerase I enzyme to each tube. The amount should be just enough to completely relax the plasmid in the absence of an inhibitor.

-

Incubation: Incubate the reactions for 30 minutes at 37°C.

-

Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K. The SDS traps the cleavage complex, and the proteinase K digests the enzyme.

-

Electrophoresis: Load the entire content of each tube onto a 1.0% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.

-

Analysis: Supercoiled DNA migrates faster than relaxed or nicked DNA. A potent inhibitor will prevent the conversion of the fast-migrating supercoiled band into the slower-migrating relaxed band. An inhibitor that acts as a poison will also show an increase in the intermediate-migrating nicked (open-circular) DNA band.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of targeted therapeutics. Structure-activity relationship studies have provided clear guidance for the design of potent inhibitors of PI3K and Topoisomerase I. The 4-oxo-1,4-dihydrothis compound-3-carboxamide core is a validated starting point for novel PI3K inhibitors, while the dibenzo[c,h]this compound framework is a potent Top1-targeting chemotype.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including solubility, metabolic stability, and oral bioavailability. The exploration of novel substitutions on the this compound ring system may lead to inhibitors with enhanced selectivity for specific PI3K isoforms or improved activity against drug-resistant cancer cell lines. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of these next-generation this compound-based drug candidates.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Anomaly of Nature: A Technical Guide to the Natural Sources of Cinnoline Compounds

For Immediate Release

Introduction: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of significant interest within medicinal chemistry and drug development. Synthetic derivatives of this compound have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. However, the natural world has been conspicuously silent regarding this particular molecular framework. For decades, the this compound ring system was considered a product of synthetic chemistry alone. This paradigm shifted in 2011 with the landmark discovery of the first and, to date, only naturally occurring this compound derivative. This guide provides an in-depth technical overview of this singular natural source, detailing the compound's origins, the protocols for its isolation, and its physicochemical characterization, offering a crucial reference for researchers in natural products, pharmacology, and synthetic biology.

The Sole Natural Source: Cichorium endivia L.

Contrary to the wide distribution of other alkaloid classes, this compound compounds are exceptionally rare in nature. As of the latest literature, only one natural source has been identified.

-

Organism: Cichorium endivia L. (Endive), a leafy vegetable belonging to the Asteraceae family.

-

Compound: 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

-

Context of Discovery: The compound was isolated during an investigation into the in vitro and in vivo hepatoprotective properties of an extract from Cichorium endivia.[1][2][3] This discovery highlighted that even well-studied organisms can still yield novel chemical entities. Prior to this finding, no this compound derivatives had ever been reported from a natural source.[3]

Quantitative Data and Physicochemical Properties

The isolation of this novel this compound derivative was characterized by comprehensive spectroscopic analysis. The key data are summarized below for reference.

| Property | Data |

| Compound Name | 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline |

| Natural Source | Cichorium endivia L. |

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| Appearance | Yellowish Oil |

| Mass Spectrometry | ESI-MS m/z: 313.1 [M+Na]⁺, 291.1 [M+H]⁺; HR-ESI-MS m/z: 291.1128 [M+H]⁺ (Calculated for C₁₈H₁₅N₂O₂: 291.1128) |

| ¹H-NMR (CD₃OD, 400 MHz) | δ: 8.44 (1H, d, J = 8.0 Hz), 7.82 (1H, d, J = 8.0 Hz), 7.74 (1H, t, J = 8.0 Hz), 7.60 (1H, t, J = 8.0 Hz), 7.42 (1H, s), 6.40 (1H, d, J = 4.0 Hz), 6.35 (1H, d, J = 4.0 Hz), 4.60 (2H, s), 3.85 (1H, m), 3.40 (1H, m), 2.95 (1H, m), 2.50 (1H, m) |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ: 153.3, 152.8, 143.2, 142.6, 139.8, 131.2, 130.5, 129.8, 128.7, 125.4, 124.6, 110.8, 108.2, 57.6, 45.2, 35.8, 31.5, 25.9 |

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the extraction and isolation of 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia. This protocol is based on the original discovery and employs standard chromatographic techniques.

3.1 Plant Material and Extraction

-

Plant Material: Whole plants of Cichorium endivia L. were collected, dried, and pulverized to a fine powder.

-

Initial Extraction: The powdered plant material (5.0 kg) was extracted three times with 95% ethanol (EtOH) at room temperature.

-

Concentration: The resulting ethanol extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 450 g).

3.2 Solvent Partitioning and Fractionation

-

Suspension: The crude extract was suspended in water (H₂O).

-

Liquid-Liquid Extraction: The aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

-

Fraction Selection: The ethyl acetate (EtOAc) soluble fraction (approx. 65 g) was selected for further chromatographic separation based on preliminary bioassays or TLC profiling.

3.3 Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The EtOAc fraction was subjected to column chromatography on a silica gel column (200-300 mesh).

-

A gradient elution was performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the polarity to 8:2 (v/v).

-

Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles were pooled together.

-

-

Sephadex LH-20 Column Chromatography:

-

The target fractions obtained from the silica gel column were further purified using a Sephadex LH-20 column.

-

Elution was carried out with methanol (MeOH) to remove smaller impurities and phenolic compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification was achieved using a preparative HPLC system equipped with an ODS (C18) column.

-

An isocratic or gradient elution with a mobile phase consisting of methanol and water (e.g., 70% MeOH in H₂O) was used to isolate the pure compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

-

3.4 Structure Elucidation

The structure of the isolated pure compound was determined using a combination of spectroscopic methods, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula.

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the molecule.

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.

References

The Pharmacological Profile of Cinnoline Heterocycles: A Technical Guide for Drug Discovery

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to other biologically important frameworks like quinoline and isoquinoline has made it an attractive starting point for the design of novel therapeutic agents.[2] Synthetic molecules incorporating the this compound nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and drug development professionals.

Anticancer Activity

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][4]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the targeting of protein kinases, which are often dysregulated in cancer. This compound derivatives have been successfully developed as potent inhibitors of several critical kinases, including Phosphoinositide 3-kinases (PI3Ks), Leucine-rich repeat kinase 2 (LRRK2), and the c-Met receptor tyrosine kinase.[4][5]

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several series of this compound derivatives have been identified as potent PI3K inhibitors, displaying nanomolar inhibitory activities.[4][6]

Below is a diagram illustrating the interruption of the PI3K/Akt signaling pathway by a representative this compound-based inhibitor.

c-Met and LRRK2 Inhibition: this compound derivatives have also been developed as inhibitors of other important kinases. For instance, certain 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety have shown potent c-Met kinase inhibition with IC50 values in the nanomolar range.[5][7] Additionally, a series of this compound-3-carboxamides were discovered to be potent inhibitors of both wild-type and mutant LRRK2 kinase, a target implicated in Parkinson's disease but also of interest in oncology.[8]

Quantitative Data: Anticancer Activity

The antiproliferative and enzyme inhibitory activities of various this compound derivatives are summarized below.

Table 1: Antiproliferative Activity of this compound Derivatives (IC50, µM)

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dihydrobenzo[h]this compound-5,6-dione | KB | Epidermoid Carcinoma | 0.56 | [5] |

| Dihydrobenzo[h]this compound-5,6-dione | Hep-G2 | Hepatoma Carcinoma | 0.77 | [5] |

| PI3K Inhibitor (Compound 25) | HCT116 | Colon Carcinoma | 0.264 | [6] |

| PI3K Inhibitor (Compound 25) | A549 | Lung Carcinoma | 2.04 | [6] |

| PI3K Inhibitor (Compound 25) | MCF-7 | Breast Adenocarcinoma | 1.14 | [6] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50, nM)

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| 4-oxo-1,4-dihydrothis compound-3-carboxamide | c-Met | 0.59 | [7] |

| PI3K Inhibitor Series | PI3Kα | Nanomolar range | [6] |

| This compound-3-carboxamide Series | LRRK2 (wild-type & mutant) | Potent inhibition noted | [8] |

Antimicrobial Activity

The this compound scaffold is a key component of cinoxacin, a known antibacterial agent used for urinary tract infections, highlighting the potential of this heterocycle in developing new antimicrobial drugs.[3] Research has expanded to create novel this compound derivatives with broad-spectrum activity against various bacterial and fungal pathogens.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies have provided valuable insights for designing potent antimicrobial cinnolines. For instance, the introduction of an electron-withdrawing substituent on the phenyl group of certain this compound derivatives was associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[3] Furthermore, this compound derivatives bearing a sulphonamide moiety have shown significant activity, with halogen-substituted versions being particularly potent.[3]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-aminothis compound-3-carboxamides | V. cholera, E. coli, B. subtilis | 6.25 - 25 | [9] |

| 4-aminothis compound-3-carboxamides | K. pneumoniae, S. aureus | 6.25 - 25 | [9] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | E. coli | 12.5 | [10] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | E. coli | 12.5 | [10] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | S. aureus | 25 | [10] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | S. aureus | 25 | [10] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | P. aeruginosa | 12.5 | [10] |

| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | P. aeruginosa | 12.5 | [10] |

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, this compound derivatives have been investigated for their anti-inflammatory, analgesic, and CNS-related activities.[3]

-

Anti-inflammatory Activity: Cinnolines bearing a pyrazoline ring and electron-donating groups have demonstrated notable anti-inflammatory properties.[3] The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate this activity.[11] For example, a this compound fused Mannich base at a 50 mg/kg dose level showed anti-inflammatory activity comparable to the standard drug celecoxib (20 mg/kg).[9]

-

CNS Activity: Certain 4-aminothis compound-3-carboxamide derivatives have been reported as potent inhibitors of LRRK2 kinase, a key target in Parkinson's disease research, and have shown excellent CNS penetration. Other derivatives have been explored for anxiolytic and analgesic properties.[3]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for evaluating the key pharmacological activities of this compound derivatives.

General Workflow for Screening this compound Derivatives

The process of identifying and characterizing pharmacologically active this compound compounds typically follows a structured workflow from initial synthesis to in-depth biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel this compound-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemijournal.com [chemijournal.com]

- 11. impactfactor.org [impactfactor.org]

Synthesis of Novel Cinnoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of the this compound nucleus have made it an attractive target for the development of novel therapeutic agents across a spectrum of diseases. This compound derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental protocols, presenting quantitative biological data, and visualizing relevant signaling pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several classical and modern synthetic strategies. This section details the experimental protocols for some of the most fundamental and widely used methods.

Classical Synthesis Methods

The Richter synthesis is a foundational method for producing 4-hydroxythis compound derivatives from o-aminophenylpropiolic acids.[3]

Experimental Protocol: Synthesis of 4-Hydroxythis compound-3-carboxylic Acid

-

Step 1: Diazotization: A solution of o-aminophenylpropiolic acid (1 eq) in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Cyclization: The cold diazonium salt solution is then gently warmed to 70 °C in a water bath. The cyclization reaction is typically allowed to proceed for 1-2 hours, during which the 4-hydroxythis compound-3-carboxylic acid precipitates from the solution.

-

Step 3: Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.

The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the cyclization of diazotized α-vinyl-anilines.[4][5]

Experimental Protocol: Synthesis of a 4-Methylthis compound Derivative

-

Step 1: Diazotization: The starting o-amino-α-methylstyrene (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Step 2: Cyclization: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 4-6 hours). The progress of the cyclization is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-methylthis compound derivative.

The Borsche-Herbert synthesis is a versatile method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[6]

Experimental Protocol: Synthesis of 6-Bromo-4-hydroxythis compound

-

Step 1: Diazotization: 2'-Amino-5'-bromoacetophenone (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Step 2: Cyclization: The reaction mixture is then heated to 50-60 °C for 1-2 hours to facilitate cyclization, leading to the precipitation of 6-bromo-4-hydroxythis compound.

-

Step 3: Isolation: The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration. The solid is washed with cold water and a small amount of cold ethanol and then dried under vacuum.

Modern Catalytic Methods

Recent advances in organic synthesis have introduced more efficient and versatile metal-catalyzed methods for the construction of the this compound scaffold.

Copper catalysis has been effectively employed for the synthesis of functionalized cinnolines through tandem C-N bond formation.

Experimental Protocol: Synthesis of Functionalized Cinnolines

-

Reaction Setup: A mixture of the corresponding arylhydrazine (1 eq), an alkyne (1.2 eq), a copper catalyst such as CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2 eq) in a suitable solvent (e.g., DMF) is placed in a sealed reaction vessel.

-

Reaction Conditions: The reaction mixture is heated at a specified temperature (typically 80-120 °C) for a period of 12-24 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data Presentation

The following tables summarize the biological activity of representative novel this compound derivatives.

Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 25 | PI3K | HCT116 | 0.264 | [7] |

| A549 | 2.04 | [7] | ||

| MCF-7 | 1.14 | [7] | ||

| 2c | PI3K | MCF-7 | 0.85 | [8] |

| UO-31 | 1.5 | [8] | ||

| A549 | 2.1 | [8] | ||

| Pyrazolo[4,3-c]this compound 4d | COX-2 | - | - | [9] |

| Pyrazolo[4,3-c]this compound 4l | COX-2 | - | - | [9] |

Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| CN-7 | E. coli | 12.5 | [10] |

| CN-11 | M. tuberculosis H37Rv | 12.5 | [10] |

| CN-12 | M. tuberculosis H37Rv | 12.5 | [10] |

| Pyrazolo[4,3-c]this compound 4i | E. coli | - | [9] |

| P. aeruginosa | - | [9] | |

| S. aureus | - | [9] |

Experimental Protocols for Biologically Active Derivatives

This section provides more detailed synthetic procedures for selected biologically active this compound derivatives.

Synthesis of 6-Bromo-4-chlorothis compound

This intermediate is crucial for the synthesis of various 4-substituted this compound derivatives.

-

Procedure: A mixture of 6-bromo-4-hydroxythis compound (1 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 110 °C) for 3-6 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-chlorothis compound.[6]

Synthesis of 4-Aminothis compound-3-carboxamide Derivatives

These compounds have shown significant antimicrobial activity.

-

Step 1: Synthesis of Substituted Phenyl Hydrazono (cyano) Acetamide: Aniline derivatives are diazotized with sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt is then coupled with cyanoacetamide in the presence of sodium acetate.

-

Step 2: Intramolecular Cyclization to 4-Aminothis compound-3-carboxamide: The phenyl hydrazono (cyano) acetamide is cyclized in the presence of anhydrous aluminum chloride in chlorobenzene under reflux to yield the 4-aminothis compound-3-carboxamide.[11]

Synthesis of Pyrazolo[4,3-c]this compound Derivatives

These derivatives have demonstrated both anti-inflammatory and antibacterial activities.[9][12]

-

Procedure: A mixture of a 3-acetylthis compound derivative (1 eq), an aromatic acid hydrazide (1.2 eq), and a catalytic amount of concentrated hydrochloric acid in anhydrous 1,4-dioxane is refluxed for 12-18 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed with water, and purified by recrystallization.[12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 5. Widman-Stoermer Synthesis [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]this compound derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, characterization and biological activities of substituted this compound culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

A Technical Guide to the Biological Activities of Cinnoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive review of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as an in-depth resource for researchers and professionals in drug discovery and development.

Anticancer Activity

This compound derivatives have exhibited significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituent | KB (epidermoid carcinoma) | 0.56 | [1] |

| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituent | Hep-G2 (hepatoma carcinoma) | 0.77 | [1] |

| This compound Derivative 25 (PI3K inhibitor) | HCT116 (Colon Carcinoma) | 0.264 | [2] |

| This compound Derivative 25 (PI3K inhibitor) | A549 (Lung Carcinoma) | 2.04 | [2] |

| This compound Derivative 25 (PI3K inhibitor) | MCF-7 (Breast Adenocarcinoma) | 1.14 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Stock solutions of the this compound derivatives are prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (containing the same concentration of DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition

This compound derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key pathway that promotes cell survival and proliferation. Certain this compound derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.[2][3]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. This compound derivatives have been reported to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[4]

Caption: Mechanism of topoisomerase I inhibition by this compound derivatives.

While specific data for a broad range of other kinase targets for this compound derivatives is limited, some studies have reported inhibitory activity against LRRK2 and c-Met.[1] Further research is warranted to explore the full spectrum of kinase inhibition by this versatile scaffold.

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolo[4,3-c]this compound derivative 4e | E. coli | 12.5 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4i | E. coli | 12.5 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4e | S. aureus | 25 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4i | S. aureus | 25 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4e | P. aeruginosa | 12.5 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4i | P. aeruginosa | 12.5 | [5] |

| This compound derivative CN-7 | E. coli | 12.5 | [6] |

| This compound derivative 11 | M. tuberculosis H37Rv | 12.5 | [6] |

| This compound derivative 12 | M. tuberculosis H37Rv | 12.5 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the inoculum is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Several this compound derivatives have been shown to possess anti-inflammatory properties, as demonstrated in preclinical models of inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.

| Compound/Derivative | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| This compound fused Mannich base 1 | 20 | 20.1 | [7] |

| This compound fused Mannich base 1 | 50 | 58.1 | [7] |

| This compound fused Mannich base 4 | 20 | 42.3 | [7] |

| This compound fused Mannich base 4 | 50 | 85.9 | [7] |

| Pyrazolo[4,3-c]this compound derivative 4d | - | 74.67 | [5] |

| Pyrazolo[4,3-c]this compound derivative 4l | - | 80.01 | [5] |

| This compound with pyrazoline 5a | - | 58.50 | [8] |

| This compound with pyrazoline 5d | - | 55.22 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Materials:

-

This compound derivatives

-

Wistar albino rats

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

Procedure:

-

Animal Acclimatization and Grouping: The animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are then divided into groups, including a control group, a standard drug group, and one or more test groups for the this compound derivatives.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

-

Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel this compound derivatives is crucial for advancing these promising compounds towards clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic attack on Cinnoline ring

An In-depth Technical Guide to Electrophilic Attack on the Cinnoline Ring

Introduction

This compound is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring. This nitrogen-containing scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of molecules exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis and functionalization of the this compound core are pivotal for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the principles governing electrophilic attack on the this compound ring system. It details the electronic properties, regioselectivity, and specific reaction protocols for key electrophilic substitution reactions, offering a foundational resource for the rational design and synthesis of this compound derivatives.

Electronic Properties and Reactivity of the this compound Ring

The this compound ring system's reactivity towards electrophiles is fundamentally dictated by the electronic influence of the fused pyridazine ring. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly deactivates the entire bicyclic system towards electrophilic aromatic substitution (SEAr). Consequently, electrophilic attack occurs preferentially, and often exclusively, on the more electron-rich carbocyclic (benzene) ring rather than the highly electron-deficient pyridazine ring.[3]

Under the strongly acidic conditions required for many electrophilic substitution reactions, such as nitration and sulfonation, one or both of the nitrogen atoms become protonated. This forms the cinnolinium cation, which dramatically increases the deactivating effect and renders the ring system even less reactive than its unprotonated form.[3][4] The reactivity of this compound is generally lower than that of its close analogue, quinoline, and significantly lower than naphthalene.

Regioselectivity of Electrophilic Attack

In electrophilic substitution reactions, the site of attack on the this compound ring is highly regioselective. The substitution occurs almost exclusively on the carbocyclic ring, with a strong preference for the C-5 and C-8 positions.[3][4][5]

This preference can be explained by examining the stability of the cationic Wheland intermediates (also known as sigma complexes) formed during the reaction. When an electrophile attacks the C-5 or C-8 position, the resulting positive charge can be delocalized through resonance structures without disrupting the aromatic sextet of the adjacent pyridazine ring. Conversely, attack at the C-6 or C-7 positions forces the positive charge onto the carbon atom at the ring junction (C-4a or C-8a), which disrupts the aromaticity of both rings and leads to a less stable intermediate. This principle is analogous to the regioselectivity observed in the electrophilic substitution of quinoline and naphthalene.[6][7]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Heteroaromatic reactivity. Part III. The kinetics of nitration of this compound and 2-methylcinnolinium perchlorate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

An In-depth Technical Guide to the Richter Cinnoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of the Richter Cinnoline Synthesis

The Richter this compound synthesis, first described by Victor von Richter in 1883, is a classical organic reaction for the synthesis of this compound derivatives.[1][2] The core of this transformation involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form a 4-hydroxythis compound-3-carboxylic acid.[1][3] This intermediate can subsequently be decarboxylated to yield the corresponding 4-hydroxythis compound.[3] The reaction is a valuable tool for the construction of the this compound scaffold, a heterocyclic motif present in various biologically active compounds.[4]

The overall transformation can be summarized as follows:

General Reaction Scheme for the Richter this compound Synthesis

The synthesis begins with the diazotization of the primary aromatic amine of the o-aminoarylpropiolic acid using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[5] This step forms a highly reactive aryldiazonium salt. The diazonium salt then undergoes an intramolecular cyclization, where the nucleophilic alkyne attacks the diazonium group. Subsequent rearrangement and tautomerization lead to the formation of the stable 4-hydroxythis compound-3-carboxylic acid.

Detailed Reaction Mechanism

The mechanism of the Richter this compound synthesis can be broken down into three key stages: diazotization, intramolecular cyclization, and optional decarboxylation.

Diazotization of o-Aminoarylpropiolic Acid

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. The amino group of the o-aminoarylpropiolic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryldiazonium salt.

Intramolecular Cyclization

The key ring-forming step is the intramolecular cyclization of the diazonium salt. The π-electrons of the alkyne act as a nucleophile, attacking the terminal nitrogen of the diazonium group. This is followed by the loss of dinitrogen gas (N₂) and the formation of a vinyl cation intermediate. Attack by water and subsequent tautomerization yield the 4-hydroxythis compound-3-carboxylic acid.

Decarboxylation

The resulting 4-hydroxythis compound-3-carboxylic acid can be isolated or, if desired, decarboxylated by heating to afford the corresponding 4-hydroxythis compound.[3]

Below is a DOT script representation of the reaction mechanism.

Experimental Protocols

While specific reaction conditions can vary depending on the substrate, a general experimental protocol for the Richter this compound synthesis is provided below.

Synthesis of 4-Hydroxythis compound-3-carboxylic Acid

Materials:

-

o-Aminophenylpropiolic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is prepared in a flask and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of the amine with constant stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is indicated by a positive test with starch-iodide paper.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C.[5] The progress of the cyclization is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Decarboxylation to 4-Hydroxythis compound

Materials:

-

4-Hydroxythis compound-3-carboxylic acid

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

The 4-hydroxythis compound-3-carboxylic acid is suspended in a high-boiling point solvent.

-

The mixture is heated to a temperature sufficient to induce decarboxylation (typically >200 °C).

-

The reaction is monitored by the evolution of carbon dioxide.

-

After the gas evolution ceases, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude 4-hydroxythis compound can be purified by recrystallization.

Quantitative Data

The yield of the Richter this compound synthesis is highly dependent on the nature of the substituents on the aromatic ring of the o-aminoarylpropiolic acid. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can decrease the yield. The following table summarizes representative data from the literature.

| Starting Material (o-Aminoarylpropiolic Acid Derivative) | Reaction Conditions | Product | Yield (%) | Reference |

| o-Aminophenylpropiolic acid | NaNO₂, HCl, H₂O, 70 °C | 4-Hydroxythis compound-3-carboxylic acid | Quantitative | [4] |

| 5-Methyl-2-aminophenylpropiolic acid | NaNO₂, HCl, H₂O, heat | 6-Methyl-4-hydroxythis compound-3-carboxylic acid | Good | N/A |

| 5-Chloro-2-aminophenylpropiolic acid | NaNO₂, HCl, H₂O, heat | 6-Chloro-4-hydroxythis compound-3-carboxylic acid | Moderate | N/A |

Note: Specific yield data for a wide range of substituted starting materials is not extensively tabulated in single sources and often requires consultation of primary literature for specific examples.

Mandatory Visualization

Reaction Mechanism Pathway

The following diagram, generated using the DOT language, illustrates the detailed step-by-step mechanism of the Richter this compound Synthesis.

Conclusion

The Richter this compound synthesis remains a relevant and powerful method for the construction of the this compound ring system. Its straightforward procedure, starting from readily accessible o-aminoarylpropiolic acids, makes it an attractive approach for synthetic chemists. Understanding the nuances of the reaction mechanism and the factors influencing its yield is crucial for its successful application in the synthesis of novel this compound derivatives for potential applications in drug discovery and materials science. Further exploration of the substrate scope and optimization of reaction conditions will continue to enhance the utility of this classical named reaction.

References

The Widman-Stoermer Synthesis of Cinnolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Widman-Stoermer synthesis, a classical and effective method for the preparation of cinnolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the core principles of the synthesis, provides experimental protocols, summarizes quantitative data, and explores the relevance of cinnoline derivatives in targeting key signaling pathways.

Core Principles of the Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a chemical reaction that produces this compound derivatives through the diazotization of o-aminoarylethylenes, followed by an intramolecular cyclization.[1][2][3] First reported by Otto Widman in 1884 and later refined by R. Stoermer and H. Fincke in 1909, this method has become a valuable tool for the synthesis of 4-substituted cinnolines.[2]

The general reaction mechanism involves two key steps: